4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine
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Overview
Description
4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine is a complex organic compound that features a pyrrolo[2,3-b]pyridine core substituted with a bromo group and a tert-butyldimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromo Group: Bromination reactions using reagents such as N-bromosuccinimide (NBS) are commonly employed.
Attachment of the tert-Butyldimethylsilyl Group: This step involves silylation reactions using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Coupling with N,N-Dimethylbenzenamine: This final step can be achieved through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide for azide substitution, followed by reduction to amine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and silyl groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine is unique due to its specific substitution pattern on the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C21H28BrN3Si |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[3-bromo-1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H28BrN3Si/c1-21(2,3)26(6,7)25-14-19(22)18-12-16(13-23-20(18)25)15-8-10-17(11-9-15)24(4)5/h8-14H,1-7H3 |
InChI Key |
BXVIMIZIPJZVKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC(=C2)C3=CC=C(C=C3)N(C)C)Br |
Origin of Product |
United States |
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